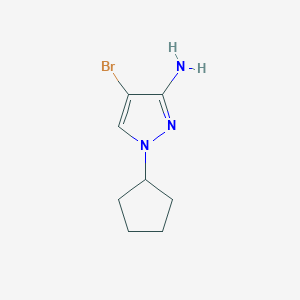

4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclopentylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTYDZIXRUQARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Evolution of Synthetic Routes to 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine and Closely Related Analogs

The construction of the 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine scaffold can be achieved through a combination of established and modern synthetic methodologies. These approaches often involve the initial formation of the pyrazole (B372694) core, followed by regioselective functionalization.

Cyclocondensation Reaction Strategies in Pyrazole Synthesis

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a versatile entry to a wide array of substituted pyrazoles. beilstein-journals.org

The synthesis of pyrazoles often begins with the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govresearchgate.net Variations of this method utilize α,β-unsaturated ketones and aldehydes as precursors. mdpi.com In the context of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, a plausible synthetic route would involve the cyclocondensation of a suitably substituted β-ketonitrile with cyclopentylhydrazine. The resulting 3-amino-1-cyclopentylpyrazole could then undergo regioselective bromination.

| Precursor Type | Reagent | Key Features |

| 1,3-Dicarbonyl Compounds | Hydrazines | Classic and versatile method for pyrazole synthesis. beilstein-journals.orgnih.gov |

| α,β-Unsaturated Carbonyls | Hydrazines | Often proceeds through a pyrazoline intermediate that is subsequently oxidized. mdpi.com |

| β-Ketonitriles | Hydrazines | Direct route to 3-aminopyrazole (B16455) derivatives. |

Asymmetric Michael Addition Methodologies

The introduction of stereocenters into pyrazole-containing molecules is crucial for the development of chiral drugs. Asymmetric Michael additions represent a powerful tool for achieving this. researchgate.net The conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral catalyst, can generate chiral intermediates with high enantioselectivity. researchgate.net

In the synthesis of analogs of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, an asymmetric aza-Michael addition could be employed. researchgate.netthieme-connect.com For instance, the addition of a pyrazole to an α,β-unsaturated ketone in the presence of a chiral phase-transfer catalyst can yield N-substituted pyrazoles with a chiral side chain. researchgate.net While the cyclopentyl group in the target molecule is not chiral, this methodology is vital for the synthesis of related chiral analogs.

| Reaction Type | Substrates | Catalyst | Outcome |

| Aza-Michael Addition | Pyrazole, α,β-unsaturated ketone | Chiral phase-transfer catalyst | Enantioenriched N-substituted pyrazoles. researchgate.net |

| Aza-Michael Addition | Hydrazine, α,β-unsaturated ketone | Chiral catalyst | Asymmetric synthesis of 2-pyrazolines. thieme-connect.com |

Catalytic Cross-Coupling Approaches (e.g., Suzuki Coupling) for Pyrazole Functionalization

Catalytic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for the functionalization of the pyrazole core. researchgate.netnih.gov These reactions allow for the formation of carbon-carbon bonds between a halogenated pyrazole and a boronic acid or ester, catalyzed by a palladium complex. rsc.orgnih.gov

The 4-bromo substituent on 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine makes it an ideal substrate for Suzuki coupling reactions. jmcs.org.mx This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C4 position of the pyrazole ring. rsc.orgacs.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions such as dehalogenation. acs.org

| Reaction | Substrates | Catalyst | Product |

| Suzuki-Miyaura Coupling | Halogenated aminopyrazole, Arylboronic acid | Palladium precatalyst (e.g., XPhos Pd G2) | 4-Aryl-aminopyrazole rsc.org |

| Suzuki-Miyaura Coupling | Bromo-pyrazole, Heteroarylboronic acid | Palladium catalyst | 4-Heteroaryl-pyrazole nih.gov |

Stereoselective Synthesis Protocols and Chiral Intermediate Generation

The stereoselective synthesis of pyrazole derivatives is a key area of research, driven by the demand for enantiomerically pure pharmaceuticals. nih.gov One approach involves the use of chiral auxiliaries to control the stereochemistry of reactions. For example, tert-butanesulfinamide can be used as a chiral auxiliary to synthesize chiral amines, which can then be incorporated into a pyrazole structure. nih.gov

Another strategy is the enantioselective desymmetrization of prochiral molecules. acs.org For instance, a chiral phosphoric acid can catalyze the reaction between a 1,3-dione and an aminopyrazole to create a chiral center. While not directly applicable to the synthesis of the achiral 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, these methods are crucial for producing its chiral analogs.

| Method | Key Feature | Example |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | Synthesis of chiral pyrazole derivatives using tert-butanesulfinamide. nih.gov |

| Enantioselective Desymmetrization | A chiral catalyst differentiates between two prochiral groups. | Chiral phosphoric acid-catalyzed synthesis of enantioenriched α-aryl-α-fluoroketones. acs.org |

Regioselective Bromination and Halogenation of Pyrazole Nuclei

The introduction of a bromine atom at a specific position on the pyrazole ring is a critical step in the synthesis of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine. The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the directing effects of the existing substituents. reddit.com

For a 1-substituted-3-aminopyrazole, electrophilic substitution is generally directed to the 4-position. A variety of brominating agents can be used, such as N-bromosuccinimide (NBS) or elemental bromine. jmcs.org.mx One-pot procedures have been developed where the pyrazole is formed and then brominated in situ, providing an efficient route to 4-bromopyrazole derivatives. jmcs.org.mxresearchgate.net

| Brominating Agent | Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Solvent-free, silica-supported sulfuric acid | Efficient and regioselective. jmcs.org.mx |

| N-Bromosaccharin | Solvent-free, silica-supported sulfuric acid | High yields for 4-bromopyrazoles. researchgate.net |

| Elemental Bromine | Various solvents | A classic and effective brominating agent. jmcs.org.mx |

Advanced Functionalization and Derivatization Strategies for the 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine Core

The 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine core offers multiple sites for further chemical modification, namely the 4-bromo substituent, the 3-amino group, and the pyrazole ring itself.

The 4-bromo position is highly amenable to transition metal-catalyzed cross-coupling reactions, as discussed in section 2.1.3. Beyond Suzuki coupling, other reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to introduce a diverse range of substituents.

The 3-amino group can undergo a variety of transformations common to primary amines. These include acylation to form amides, sulfonylation to form sulfonamides, and alkylation. researchgate.net These modifications can significantly alter the biological activity of the parent molecule.

Furthermore, the pyrazole ring itself can participate in reactions. For example, N-alkylation of the pyrazole nitrogen is a common derivatization strategy, although in this case, the N1 position is already occupied by the cyclopentyl group.

| Functionalization Site | Reaction Type | Potential Products |

| 4-Bromo | Suzuki Coupling | 4-Aryl/Heteroaryl derivatives rsc.org |

| 4-Bromo | Sonogashira Coupling | 4-Alkynyl derivatives |

| 4-Bromo | Buchwald-Hartwig Amination | 4-Amino derivatives researchgate.net |

| 3-Amino | Acylation | Amides |

| 3-Amino | Sulfonylation | Sulfonamides |

| 3-Amino | Reductive Amination | Secondary and tertiary amines |

Chemical Modifications at the Pyrazole Amino Group (C3-Amine)

The primary amino group at the C3 position of the pyrazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups through various chemical reactions. While specific studies on 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine are not extensively documented, the reactivity of the 3-aminopyrazole moiety is well-established, enabling predictions of its chemical behavior. Common modifications include acylation, alkylation, and the formation of Schiff bases.

Acylation Reactions: The C3-amino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. These reactions are fundamental in medicinal chemistry for creating extensive libraries of compounds for biological screening. The reaction conditions are typically mild and proceed with high yields.

| Acylating Agent | Product |

| Acetyl Chloride | N-(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)acetamide |

| Benzoyl Chloride | N-(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)benzamide |

| Acetic Anhydride | N-(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)acetamide |

Alkylation Reactions: Alkylation of the C3-amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. These modifications can significantly alter the steric and electronic properties of the molecule.

Formation of Schiff Bases: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. The resulting imines can serve as intermediates for further synthetic transformations, such as reduction to secondary amines.

Substituent Variations and Manipulations on the Cyclopentyl Ring

The N-cyclopentyl group, while generally stable, can be a site for chemical modification, although such transformations are less common than reactions on the pyrazole core. The synthetic strategies would likely involve the synthesis of the pyrazole ring with a pre-functionalized cyclopentyl group rather than direct modification of the N-cyclopentyl moiety on the pre-formed pyrazole.

For instance, the synthesis could start from a functionalized cyclopentylamine (B150401), which is then used to construct the pyrazole ring. This approach allows for the introduction of a variety of substituents on the cyclopentyl ring, such as hydroxyl, alkyl, or aryl groups. The specific positioning of these substituents would be determined by the stereochemistry of the starting cyclopentylamine derivative. Research on related heterocyclic compounds has shown that modifications to N-alkyl or N-cycloalkyl groups can be crucial for modulating biological activity.

Reactivity and Derivatization via the Bromine Atom at C4 Position

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at this position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds. In this reaction, the 4-bromopyrazole derivative can be coupled with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, and vinyl groups at the C4 position. Studies on 4-bromopyrazoles have demonstrated the feasibility of this transformation, although the reactivity can be influenced by the nature of the substituents on the pyrazole ring. Generally, 3-bromopyrazoles tend to be more reactive than their 4-bromo counterparts.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a second amino group at the C4 position by coupling 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine with a primary or secondary amine. The use of specialized phosphine (B1218219) ligands is often crucial for the success of these reactions, particularly with heterocyclic halides. Research has shown that the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles is a viable synthetic strategy.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, could also be employed to functionalize the C4 position. These reactions would allow for the introduction of alkene, alkyne, and organotin-derived groups, respectively, further expanding the chemical diversity of the derivatives of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine.

The following table summarizes the potential cross-coupling reactions at the C4 position:

| Reaction Name | Coupling Partner | Resulting C4-Substituent | Catalyst System |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Aryl/heteroaryl | Pd catalyst, base |

| Buchwald-Hartwig | Primary/secondary amine | Substituted amino | Pd catalyst, base, phosphine ligand |

| Heck | Alkene | Substituted alkene | Pd catalyst, base |

| Sonogashira | Terminal alkyne | Substituted alkyne | Pd/Cu catalyst, base |

| Stille | Organostannane | Various organic groups | Pd catalyst |

Mechanistic Investigations of Key Synthetic Transformations

The mechanisms of the key synthetic transformations involving 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine are generally well-understood from studies on analogous systems.

The palladium-catalyzed cross-coupling reactions at the C4-bromo position are believed to proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govbeilstein-journals.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki coupling or the amine in a Buchwald-Hartwig amination) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the Pd(0) catalyst.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are utilized to assemble a complete picture of its molecular architecture.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclopentyl ring, the pyrazole (B372694) ring, and the amine group are expected. The cyclopentyl protons would likely appear as a series of multiplets in the upfield region of the spectrum. The methine proton attached to the nitrogen of the pyrazole ring would be expected to show a characteristic downfield shift. The amine protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the cyclopentyl group would resonate in the aliphatic region, while the carbons of the pyrazole ring would appear further downfield. The carbon atom bonded to the bromine would be significantly influenced by the halogen's electronegativity.

A detailed analysis of chemical shifts, coupling constants, and signal integrations from both ¹H and ¹³C NMR experiments allows for the unambiguous assignment of all protons and carbons, thereby confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 7.5 - 7.8 | s |

| NH₂ | 4.5 - 5.5 | br s |

| N-CH (cyclopentyl) | 4.2 - 4.6 | m |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (pyrazole) | 90 - 95 |

| C-NH₂ (pyrazole) | 150 - 155 |

| C-H (pyrazole) | 130 - 135 |

| N-CH (cyclopentyl) | 55 - 60 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can provide further structural confirmation. Common fragmentation pathways might include the loss of the cyclopentyl group, the bromine atom, or cleavage of the pyrazole ring. The observed fragment ions can be pieced together to corroborate the proposed structure.

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 230/232 | Molecular ion with characteristic bromine isotope pattern |

| [M+H]⁺ | 231/233 | Protonated molecular ion with bromine isotope pattern |

| [M-C₅H₉]⁺ | 162/164 | Loss of the cyclopentyl group |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the assessment of compound purity and for the isolation of the target molecule from reaction mixtures. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, a reversed-phase HPLC or UPLC method would typically be developed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is often required for subsequent applications. Furthermore, these chromatographic techniques can be scaled up for preparative purposes to isolate the compound in high purity.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine group would be expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclopentyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would likely produce signals in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would also be present. Finally, the C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (amine) | 3200 - 3400 | Stretch |

| C-H (aliphatic) | 2850 - 2960 | Stretch |

| C=N / C=C (pyrazole) | 1500 - 1650 | Stretch |

| C-N | 1250 - 1350 | Stretch |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations on Electronic Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. nih.gov For 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, DFT calculations can be employed to determine its optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO).

The optimized geometry reveals the most stable three-dimensional conformation of the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles. The electronic structure analysis focuses on the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps, where nucleophilic and electrophilic sites can be identified. tandfonline.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from DFT calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

| Electron Affinity | 1.5 eV | Propensity to capture an electron |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, docking studies can be performed against various protein targets implicated in disease pathways, such as kinases, to explore its potential as an inhibitor. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding energy.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. researchgate.net These interactions are crucial for the stability of the ligand-protein complex and provide a rationale for the compound's potential biological activity.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy with greater accuracy.

Table 2: Illustrative Molecular Docking Results for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine against a Hypothetical Kinase Target

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 3 | Number of hydrogen bonds with active site residues |

| Key Interacting Residues | Asp145, Lys72, Met102 | Amino acids involved in crucial interactions |

| RMSD from initial pose | 1.2 Å | Root Mean Square Deviation after MD simulation, indicating stability |

Note: The data in this table is hypothetical and serves to illustrate typical outputs from molecular docking and dynamics studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For a series of pyrazole (B372694) derivatives including 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and electronic properties), is calculated for each compound. Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.org

A robust QSAR model can be a valuable tool for lead optimization, as it can guide the design of new compounds with improved potency and selectivity. ijsdr.org For instance, a QSAR model might indicate that increasing the hydrophobicity or modifying the electronic properties of a particular substituent on the pyrazole ring could enhance biological activity.

An example of a hypothetical 2D-QSAR equation for a series of pyrazole analogs could be:

pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond donors) + C

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, and C is a constant.

Chemoinformatics Applications in Chemical Space Exploration and Compound Design

Chemoinformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, chemoinformatics can be applied to explore the chemical space around this scaffold and to design novel compounds with desired properties. ontosight.ai

One application of chemoinformatics is the creation and analysis of virtual compound libraries. mdpi.com Starting from the 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine core, a virtual library can be generated by systematically introducing a variety of substituents at different positions on the molecule. This library can then be screened in silico for properties such as drug-likeness (e.g., using Lipinski's rule of five), predicted activity against specific targets, and potential off-target effects. whiterose.ac.uk

Furthermore, chemoinformatics tools can be used for similarity and diversity analysis of compound collections. By comparing the structural features of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine with known active compounds, it is possible to identify potential biological targets and to design new molecules with novel activity profiles.

Structure Activity Relationship Sar Investigations and Lead Optimization Approaches

Elucidation of Key Structural Determinants Governing Biological Activity

The biological activity of pyrazole (B372694) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The pyrazole ring itself serves as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets. mdpi.comtandfonline.com

The Pyrazole Core: The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its metabolic stability and ability to act as a bioisostere for other aromatic rings. nih.govpsu.edu The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding sites of enzymes, such as kinases. tandfonline.comnih.gov For instance, in many kinase inhibitors, one of the pyrazole nitrogens often forms a key hydrogen bond with the hinge region of the ATP-binding pocket. nih.gov

The 3-Amino Group: The 3-aminopyrazole (B16455) moiety is a critical pharmacophore, particularly in the context of kinase inhibition. tandfonline.comnih.gov The amino group can act as a hydrogen bond donor, anchoring the molecule to the hinge region of a kinase's active site. tandfonline.com This interaction is a common feature of many potent and selective kinase inhibitors, and the presence of the 3-amino group on the pyrazole ring is often a primary determinant of inhibitory activity. nih.gov

The 4-Bromo Substituent: Halogen atoms, such as bromine, at the C4 position of the pyrazole ring can significantly modulate a compound's physicochemical properties and biological activity. The bromo group is lipophilic and can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein. researchgate.net Furthermore, the electronic-withdrawing nature of bromine can influence the pKa of the pyrazole ring and the 3-amino group, thereby affecting their ionization state and interaction potential at physiological pH. The position and nature of the halogen can also impact selectivity and metabolic stability.

The interplay of these structural features is critical. For example, the lipophilicity of the cyclopentyl group combined with the halogen bond-donating capacity of the bromo substituent could lead to strong interactions with a hydrophobic pocket adjacent to a hydrogen-bonding hinge region engaged by the 3-amino group.

Impact of Substituent and Scaffold Modifications on Pharmacological Potency and Selectivity

Systematic modifications of the substituents on the pyrazole scaffold are a key strategy in lead optimization to enhance pharmacological potency and selectivity.

N1-Position Modifications: The nature of the substituent at the N1 position has a profound impact on the biological activity of pyrazole derivatives. SAR studies on various pyrazole-based inhibitors have shown that varying the N1-substituent from small alkyl groups to larger cycloalkyl or aryl moieties can dramatically alter potency and selectivity. For instance, in a series of B-Raf kinase inhibitors, different hydroxy-substituted cycloalkyl groups at the N1 position resulted in a diverse range of inhibitory activities. nih.gov Molecular modeling studies suggest that the N1-substituent's conformation and its interactions with residues at the entrance of the active site are key determinants of activity. nih.gov In some cases, N-alkylation of the pyrazole ring has been shown to yield highly potent compounds, though often with challenges related to high efflux rates in vivo. nih.gov

| N1-Substituent Modification | Effect on Activity (General Trends) | Reference |

| Small Alkyl (e.g., Methyl) | Variable, can be optimal for some targets | nih.gov |

| Cycloalkyl (e.g., Cyclopentyl, Cyclohexyl) | Often enhances potency by occupying hydrophobic pockets | nih.govnih.gov |

| Aryl/Heteroaryl | Can introduce additional π-π stacking or hydrogen bonding interactions | researchgate.net |

C4-Position Modifications: The C4 position of the pyrazole ring is a common site for modification to fine-tune the electronic and steric properties of the molecule. The introduction of a halogen, such as bromine, can increase lipophilicity and introduce the potential for halogen bonding. Replacing the bromo group with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups would likely alter the compound's interaction profile and pharmacokinetic properties. For example, SAR studies on JNK3 inhibitors showed that a nitrile group at a similar position was more favorable than a primary amide. nih.gov

| C4-Substituent Modification | Potential Impact on Activity | Reference |

| Hydrogen | Baseline activity | |

| Halogens (F, Cl, Br) | Modulate lipophilicity and electronic properties; potential for halogen bonding | researchgate.net |

| Small Alkyl | Increase lipophilicity | |

| Cyano | Can act as a hydrogen bond acceptor | nih.gov |

C3-Amine Modifications: While the 3-amino group is often crucial for activity, its modification can be explored to improve properties like cell permeability or to introduce additional interactions. Acylation or alkylation of the amino group would likely disrupt its hinge-binding ability in kinases, but in other target classes, these modifications could lead to new interactions.

Strategies for Scaffold Hopping and Bioisosteric Replacement in Pyrazole Lead Generation

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound.

Scaffold Hopping: This approach involves replacing the central pyrazole core with another heterocyclic system that can maintain a similar spatial arrangement of the key interacting groups. For pyrazole-based compounds, potential scaffold hops could include other five-membered heterocycles like isoxazole, thiazole, or imidazole, or even six-membered rings like pyridine (B92270). researchgate.net The goal is to discover new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole core in the discovery of DLK inhibitors, resulting in improved physicochemical properties.

Bioisosteric Replacement: This strategy focuses on replacing specific substituents with other groups that have similar steric and electronic properties.

N1-Cyclopentyl Group: Bioisosteric replacements for the cyclopentyl group could include other cyclic or acyclic alkyl groups to probe the size and conformational requirements of the corresponding binding pocket. A cyclohexyl or a branched alkyl chain like isobutyl could be explored.

C4-Bromo Group: The bromo substituent could be replaced with other halogens like chlorine or with a trifluoromethyl (CF3) group. The CF3 group is a common bioisostere for halogens, offering increased lipophilicity and metabolic stability.

C3-Amino Group: While often critical, if modifications are tolerated, the amino group could be replaced with other small hydrogen bond donors like a hydroxyl group, although this would significantly alter the basicity of the molecule.

Pyrazole Core: The pyrazole ring itself can be considered a bioisostere for other aromatic systems. In some instances, replacing a phenyl ring with a pyrazole has been shown to improve metabolic stability and reduce off-target effects. cambridgemedchemconsulting.com Conversely, replacing the pyrazole with another heterocycle like a triazole or oxadiazole could be a viable strategy. rsc.org

Rational Design Principles for Optimized Molecular Interactions with Biological Targets

Rational drug design for pyrazole-based compounds like 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine leverages computational and structural biology tools to guide the optimization of molecular interactions.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed to design analogues with improved binding affinity and selectivity. Docking studies can predict how the compound and its analogues bind to the active site, highlighting key interactions and identifying opportunities for modification. For example, the N1-cyclopentyl group could be oriented to maximize hydrophobic interactions, while the C4-bromo group could be positioned to form a halogen bond with an appropriate acceptor on the protein. The 3-amino group's interaction with the hinge region can be visualized and optimized.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. Pharmacophore modeling can identify the essential 3D arrangement of functional groups required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate physicochemical properties of a series of analogues with their biological activity, providing predictive models to guide the design of more potent compounds.

Key Principles for Optimization:

Maximizing Hinge-Binding: For kinase targets, ensuring the optimal geometry for the 3-amino group to interact with the hinge region is paramount.

Exploiting Hydrophobic Pockets: The N1-cyclopentyl group should be tailored to fit snugly into available hydrophobic pockets, potentially by exploring different ring sizes or substitutions on the ring itself.

Introducing Specific Interactions: The C4-position can be functionalized to introduce specific interactions, such as halogen bonds or hydrogen bonds, with nearby residues to enhance affinity and selectivity.

Improving Physicochemical Properties: Modifications to the substituents can be made to optimize properties like solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. For instance, replacing a metabolically labile group with a more stable bioisostere.

By integrating these rational design principles with traditional medicinal chemistry strategies, the pharmacological profile of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine can be systematically optimized to yield potent, selective, and drug-like candidates for a variety of therapeutic targets.

Pre Clinical Biological Evaluation and Mechanistic Pharmacology

In Vitro Target Engagement and Enzyme Inhibition Assays

Comprehensive searches of scientific databases and research articles were conducted to identify data on the in vitro activity of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine. The focus was on its potential to modulate various kinases, interact with specific receptors, and inhibit other enzyme systems as outlined below.

Receptor Interaction Studies (e.g., P2X7 Receptor, Adenosine (B11128) A1 Receptor)

The potential interaction of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine with the P2X7 receptor and the Adenosine A1 receptor was investigated through literature searches. Although pyrazole-containing compounds have been studied as antagonists for the P2X7 receptor, no specific binding or functional data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine was identified. researchgate.net Likewise, while derivatives of N6-cyclopentyl adenosine are known agonists for the Adenosine A1 receptor, there is no available information detailing the interaction of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine with this receptor. nih.gov

Interactive Data Table: Receptor Interaction Study Data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Receptor Target | Study Type | Result |

| P2X7 Receptor | Interaction Study | No data available |

| Adenosine A1 Receptor | Interaction Study | No data available |

Investigations into Other Enzyme Systems (e.g., Meprin α and β)

Meprins are metalloproteinases that have emerged as potential drug targets. Research into pyrazole-based inhibitors of meprin α and β has been conducted. semanticscholar.org These studies have explored the structure-activity relationships of various pyrazole (B372694) derivatives. However, specific inhibitory activity data (such as IC50 values) for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine against meprin α and meprin β are not reported in the available scientific literature.

Interactive Data Table: Enzyme Inhibition Assay Data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Enzyme Target | Assay Type | Result |

| Meprin α | Inhibition Assay | No data available |

| Meprin β | Inhibition Assay | No data available |

Cellular Assays for Functional Activity and Efficacy

The functional effects of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine on cellular processes, particularly those relevant to cancer biology, were a key focus of this review.

Anti-proliferative Effects and Apoptosis Induction in Relevant Cell Lines (e.g., Cancer Cell Lines)

The pyrazole nucleus is a constituent of many compounds with demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines. researchgate.netmedchemexpress.comchemscene.comnih.gov However, a detailed search of the literature did not yield any specific studies that have evaluated the anti-proliferative effects or the apoptosis-inducing capabilities of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine in any cancer cell line. Therefore, data such as GI50 or IC50 values for cell growth inhibition and specific markers of apoptosis induction for this compound are not available.

Interactive Data Table: Cellular Assay Data for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine

| Cellular Effect | Cell Line(s) | Result |

| Anti-proliferative Effects | Cancer Cell Lines | No data available |

| Apoptosis Induction | Cancer Cell Lines | No data available |

Assessment of Cellular Necrotic Death Pathways

Necrotic cell death is a distinct process from apoptosis and can be a target for therapeutic intervention. nih.gov An investigation into the scientific literature was performed to determine if 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine has been assessed for its ability to induce or modulate cellular necrotic death pathways. This search yielded no specific studies or data related to the effect of this compound on necrosis.

In Vivo Pharmacological Studies in Animal Models

There is currently no specific information available in the public domain regarding in vivo pharmacological studies of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine in animal models for any disease.

A thorough review of scientific databases and literature reveals no published studies on the efficacy of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine in preclinical models of multiple sclerosis, retinitis pigmentosa, or neuroblastoma. While the broader class of pyrazole derivatives has been investigated for various therapeutic applications, data specific to this compound is not available.

Efficacy Data in Preclinical Models:

| Disease Model | Animal Model | Efficacy Findings for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine |

| Multiple Sclerosis | e.g., Experimental Autoimmune Encephalomyelitis (EAE) | No data available |

| Retinitis Pigmentosa | e.g., rd1 mice | No data available |

| Neuroblastoma | e.g., Xenograft models | No data available |

Detailed Elucidation of Molecular Mechanisms of Action and Pathways Modulation

Summary of Mechanistic Data:

| Aspect of Mechanism | Findings for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine |

| Molecular Target(s) | Not Identified |

| Modulated Pathways | Not Identified |

The absence of such critical preclinical data indicates that 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine may be in the very early stages of drug discovery and development, with research potentially being conducted in private industrial settings without public disclosure. Further research and publication are necessary to understand the potential therapeutic value and pharmacological profile of this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate or Precursor in Active Pharmaceutical Ingredient (API) Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates are crucial chemical compounds that form the building blocks of the final drug substance. beilstein-journals.org 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine is a valuable intermediate due to its functional groups that allow for predictable and high-yield chemical modifications. The 3-amino group is a key nucleophile, while the 4-bromo substituent provides a site for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

While specific APIs directly synthesized from 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine are not extensively detailed in public literature, the utility of closely related brominated aminopyrazole and aminoindazole cores is well-documented. For instance, 7-Bromo-4-chloro-1H-indazol-3-amine, a structurally analogous fused pyrazole (B372694), is a critical intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. nih.govchemrxiv.org Similarly, 5-bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for creating phosphatidylinositol-3-kinase (PI3K) inhibitors, which are significant in cancer therapy. google.com The synthetic strategies used for these APIs highlight the importance of the bromo-amino-pyrazole scaffold, suggesting that 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine is a highly valuable precursor for developing next-generation therapeutics through similar synthetic routes.

Contribution to the Discovery of Novel Pharmacological Agents and Chemical Probes

The discovery of new drugs often begins with the synthesis and screening of compound libraries built around a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The pyrazole ring system is one such scaffold. mdpi.com 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine serves as an excellent starting material for generating these libraries. Its functional handles—the amino group and the bromine atom—allow for systematic structural modifications, a process central to establishing Structure-Activity Relationships (SAR).

The use of aminopyrazoles as precursors for potent kinase inhibitors is a prominent example. Researchers have developed convenient synthetic methods to produce 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines, which have shown nanomolar inhibitory activity against Pim-1 kinase, a target in oncology. nih.gov The initial synthesis often involves the reaction of a substituted aminopyrazole, demonstrating the foundational role of such compounds. nih.gov Furthermore, brominated pyrazoles are recognized as versatile biochemical reagents and organic compounds used in life science research to explore new biological materials and potential therapeutic agents. medchemexpress.commedchemexpress.com This utility underscores the contribution of molecules like 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine to the broader effort of discovering novel pharmacological agents and chemical probes for studying complex biological systems.

Exploration in Diverse Pre-clinical Therapeutic Areas

The pyrazole nucleus and its derivatives are known to exhibit a wide spectrum of biological activities. Consequently, compounds derived from 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine have been explored for their potential in various pre-clinical therapeutic settings.

Anti-cancer: Pyrazole-containing heterocycles are extensively investigated for their anti-cancer properties. frontiersin.orgchemimpex.com Fused systems like pyrazolo[3,4-d]pyrimidines are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. unisi.itnih.gov The anti-tumor potential of indazole derivatives, another fused pyrazole system, is also well-established, with several indazole-based drugs approved for cancer therapy. nih.govresearchgate.net Benzofuran–pyrazole hybrids have also demonstrated promising cytotoxic activity against human breast cancer cell lines. mdpi.com

Anti-inflammatory: Pyrazole derivatives have long been recognized for their anti-inflammatory, analgesic, and antipyretic properties. mdpi.com Certain pyrazolo[3,4-d]pyrimidine derivatives have been reported as a new class of anti-inflammatory agents. ekb.eg The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase, which are key mediators of the inflammatory response. mdpi.com

Anti-microbial: The search for new anti-microbial agents is a global health priority. Fused heterocyclic systems derived from aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have been synthesized and screened for their anti-microbial activity. ias.ac.in This highlights the potential for developing novel antibiotics and antifungals based on this chemical scaffold.

The following table summarizes the exploration of pyrazole-based compounds in these key therapeutic areas.

| Therapeutic Area | Investigated Scaffold | Key Research Findings | Citations |

| Anti-cancer | Pyrazolo[3,4-d]pyrimidines | Act as potent protein kinase inhibitors with promising antitumor activity. | unisi.itnih.gov |

| Indazoles | Possess significant anticancer activity, with several approved drugs based on this scaffold. | nih.govresearchgate.netresearchgate.net | |

| Benzofuran-Pyrazoles | Showed promising cytotoxic potency against various human cancer cell lines, including breast cancer. | mdpi.com | |

| Anti-inflammatory | Pyrazoles/Pyrazolines | Exhibit anti-inflammatory, analgesic, and antipyretic activity. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Identified as a class of novel anti-inflammatory agents. | ekb.eg | |

| Anti-microbial | Pyrazolo[1,5-a]pyrimidines | Synthesized and evaluated for potential antimicrobial activity. | ias.ac.in |

Development and Utility of Pyrazole-Based Fused Heterocyclic Systems

4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine is an ideal precursor for synthesizing fused heterocyclic systems, which are core structures in many pharmaceuticals. The 3-amino group can react with 1,3-bielectrophilic compounds to construct an adjacent six-membered ring, leading to various bicyclic scaffolds.

Pyrazolo[1,5-a]pyrimidines: This scaffold is of great interest in medicinal chemistry due to its diverse biological activities, including kinase inhibition. mdpi.comsemanticscholar.org The synthesis typically involves the condensation of a 3-aminopyrazole (B16455) with a β-enaminone or a similar 1,3-dielectrophile. mdpi.com This straightforward cyclization makes the aminopyrazole a cornerstone for building libraries of these compounds for drug screening. nih.gov

Pyrazolo[3,4-b]pyridines: These isomers are also of significant biological interest. nih.gov The most common synthetic strategy involves the formation of the pyridine (B92270) ring onto a pre-existing pyrazole. This is generally achieved by reacting a 3-aminopyrazole with a 1,3-CCC-biselectrophile, making compounds like 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine essential starting materials. nih.govrsc.org

Indazoles: Indazoles are bicyclic compounds containing fused benzene (B151609) and pyrazole rings. They are prevalent in pharmaceuticals, particularly in oncology. nih.gov While often synthesized from functionalized benzene derivatives, synthetic routes starting from substituted pyrazoles via oxidative benzannulation have also been developed, showcasing the versatility of the pyrazole core in constructing this important scaffold. nih.gov

Pyrazolo[3,4-d]pyrimidines: This scaffold is considered a purine (B94841) isostere and is a privileged structure for targeting enzymes like kinases. nih.gov The synthesis often starts with a functionalized pyrazole, such as a 5-aminopyrazole-4-carbonitrile, which is then cyclized to form the fused pyrimidine (B1678525) ring. ekb.eg The amino group at the 3-position of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine provides a similar reactive handle for building this therapeutically important system.

The table below outlines these key fused systems and their synthetic connection to aminopyrazole precursors.

| Fused Heterocyclic System | General Synthetic Approach from Aminopyrazoles | Therapeutic Relevance | Citations |

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 3-aminopyrazole with a 1,3-dielectrophile (e.g., β-enaminone). | Kinase inhibitors, anti-cancer, anti-microbial. | nih.govmdpi.comsemanticscholar.org |

| Pyrazolo[3,4-b]pyridines | Reaction of a 3-aminopyrazole with a 1,3-CCC-biselectrophile. | Anti-cancer, anti-inflammatory, nervous system agents. | nih.govrsc.org |

| Indazoles | Can be formed via oxidative benzannulation from pyrazole precursors. | Anti-cancer (tyrosine kinase inhibitors), anti-inflammatory. | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Cyclization of a functionalized pyrazole (e.g., aminopyrazole derivative) to form the pyrimidine ring. | Kinase inhibitors, anti-cancer, anti-inflammatory, antiviral. | unisi.itnih.govekb.eg |

Challenges, Emerging Trends, and Future Research Directions

Addressing Synthetic Challenges: Regioselectivity and Chemoselectivity in Pyrazole (B372694) Chemistry

The synthesis of substituted pyrazoles like 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine is often complicated by challenges of regioselectivity and chemoselectivity. The pyrazole ring possesses two adjacent nitrogen atoms, which can lead to the formation of constitutional isomers during N-alkylation or N-arylation reactions. Furthermore, the presence of multiple reactive sites on the pyrazole core and its substituents necessitates careful control over reaction conditions to achieve the desired chemical transformations.

Regioselectivity in N-Substitution:

A primary challenge in the synthesis of 1-substituted pyrazoles is controlling the regioselectivity of the substitution reaction. For an unsymmetrical pyrazole, alkylation or arylation can occur at either of the two ring nitrogen atoms, leading to a mixture of products that can be difficult to separate. The final ratio of these regioisomers is influenced by a combination of steric and electronic factors of both the pyrazole and the alkylating/arylating agent, as well as the reaction conditions.

Strategies to overcome this challenge include:

Use of Directing Groups: Introducing a bulky protecting group at one of the nitrogen atoms can sterically hinder the approach of the reactant to that position, thereby directing the substitution to the other nitrogen.

Strategic Atom Replacement: An innovative approach involves the synthesis of N-alkyl pyrazoles from isothiazoles, effectively "swapping" the sulfur atom with a nitrogen and its accompanying alkyl group. This method can circumvent the typical selectivity issues encountered in traditional pyrazole preparations. chemimpex.com

Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the regiochemical outcome. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation. medchemexpress.com

Chemoselectivity in Ring Functionalization:

The pyrazole ring exhibits distinct reactivity at its carbon positions. The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution, while the C5 position has the most acidic C-H bond, making it amenable to deprotonation and subsequent reaction with electrophiles. researchgate.net The presence of both an amino group at C3 and a bromine atom at C4 in the target molecule introduces further chemoselectivity challenges. For instance, reactions intended to modify the amino group could potentially also affect the bromine atom or the pyrazole ring itself, and vice versa.

Key considerations for achieving chemoselectivity include:

Orthogonal Protecting Group Strategies: Protecting one functional group while reacting another is a classic and effective strategy.

Reaction Condition Optimization: Careful selection of reagents, catalysts, temperature, and reaction time can favor one reaction pathway over others. For example, palladium- or copper-catalyzed C-N coupling reactions have been investigated for the functionalization of 4-halopyrazoles, with the choice of catalyst influencing the outcome with different types of amines. researchgate.netresearchgate.net

The following table summarizes some of the synthetic challenges and potential solutions in the preparation of substituted pyrazoles:

| Synthetic Challenge | Description | Potential Solutions |

| Regioselectivity of N-substitution | Formation of a mixture of N1 and N2 substituted isomers. | Use of directing groups, strategic atom replacement, optimization of catalysts and solvents. chemimpex.commedchemexpress.com |

| Chemoselectivity of C-H functionalization | Difficulty in selectively functionalizing a specific C-H bond in the presence of other reactive sites. | Directed metalation, use of specific catalysts that favor a particular position. researchgate.net |

| Functional group compatibility | The presence of multiple functional groups (e.g., amino, bromo) can lead to undesired side reactions. | Orthogonal protecting group strategies, careful selection of reaction conditions to ensure compatibility. researchgate.net |

Advancements in Sustainable and Green Chemistry Approaches for Pyrazole Synthesis

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of pyrazole derivatives is no exception, with a growing emphasis on developing more sustainable and eco-friendly methodologies. nih.govmedchemexpress.com These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. chemimpex.comnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. ontosight.aimdpi.com In pyrazole synthesis, microwave-assisted reactions can accelerate the cyclocondensation steps and facilitate various functionalization reactions under solvent-free or minimal solvent conditions. cymitquimica.com

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, provides an alternative energy source that can enhance reaction rates and yields. researchgate.netmdpi.com This technique promotes the formation of pyrazole derivatives through cavitation, which improves mass transfer and accelerates chemical reactions. Ultrasound-assisted synthesis is often carried out at room temperature, reducing energy consumption. chemscene.com

Mechanochemical Synthesis:

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), offers a solvent-free approach to pyrazole synthesis. mdpi.combldpharm.com This method can lead to high yields and reduced waste, aligning well with the principles of green chemistry.

Flow Chemistry:

Continuous flow chemistry presents several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netvulcanchem.comontosight.ainih.gov The synthesis of pyrazoles in flow reactors allows for precise control over reaction parameters, leading to higher reproducibility and yields. This technology is particularly beneficial for handling hazardous intermediates and for integrating multiple reaction steps into a continuous process. researchgate.net

Green Solvents and Catalysts:

The use of environmentally benign solvents, such as water, ethanol, or ionic liquids, is a cornerstone of green chemistry. researchgate.net Research has focused on developing pyrazole syntheses that can be performed in these greener media. Additionally, the development of reusable and non-toxic catalysts, including biocatalysts, is an active area of investigation to further enhance the sustainability of pyrazole synthesis. chemimpex.com

The table below highlights some green chemistry approaches applicable to pyrazole synthesis:

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, often solvent-free. ontosight.aimdpi.comcymitquimica.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, milder reaction conditions. researchgate.netmdpi.comchemscene.com |

| Mechanochemical Synthesis | Reactions conducted in the solid state via mechanical grinding. | Solvent-free, reduced waste, high efficiency. mdpi.combldpharm.com |

| Flow Chemistry | Continuous processing in a reactor system. | Improved safety, scalability, and control over reaction parameters. researchgate.netvulcanchem.comontosight.ainih.gov |

| Green Solvents and Catalysts | Use of environmentally friendly solvents and reusable catalysts. | Reduced environmental impact, increased sustainability. chemimpex.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Accelerating Pyrazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. mdpi.comgoogle.comsmolecule.com For pyrazole derivatives like 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, these computational approaches can significantly reduce the time and cost associated with bringing a new drug to market.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are computational models that relate the chemical structure of a compound to its biological activity. By analyzing a dataset of pyrazole derivatives with known activities, ML algorithms can build predictive models that can estimate the activity of new, untested compounds. chemimpex.commedchemexpress.com This allows for the virtual screening of large libraries of pyrazole derivatives to identify promising candidates for further investigation. vulcanchem.com

Virtual Screening and Molecular Docking:

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netontosight.aimdpi.com Molecular docking simulations predict the preferred orientation of a molecule when bound to a target, providing insights into the binding affinity and mechanism of action. These methods can be used to prioritize pyrazole derivatives for synthesis and biological testing.

De Novo Drug Design:

De novo drug design involves the use of computational algorithms to generate novel molecular structures with desired pharmacological properties. nih.govnih.govnih.govresearchgate.net Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bioactivity. These models can then generate new pyrazole-based structures that are predicted to be active against a specific biological target.

Retrosynthesis Prediction:

The following table outlines the key applications of AI and ML in pyrazole drug discovery:

| AI/ML Application | Description | Impact on Drug Discovery |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Enables rapid screening of virtual libraries and prioritization of candidates. chemimpex.commedchemexpress.comvulcanchem.com |

| Virtual Screening | Computationally searching for molecules that bind to a biological target. | Reduces the number of compounds that need to be synthesized and tested experimentally. ontosight.aimdpi.com |

| De Novo Design | Generating novel molecular structures with desired properties. | Expands the chemical space of potential drug candidates beyond existing libraries. nih.govnih.govnih.gov |

| Retrosynthesis Prediction | Designing efficient synthetic routes to target molecules. | Accelerates the synthesis of promising drug candidates. nih.govglobalresearchonline.netmdpi.comnih.gov |

Expanding the Biological and Material Science Landscape of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine and its Derivatives

The 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine scaffold and its derivatives hold significant potential across various scientific disciplines, from medicinal chemistry to material science. The unique combination of a pyrazole core, a bromine atom, an amino group, and a cyclopentyl substituent provides a versatile platform for the development of novel compounds with diverse functionalities.

Biological and Medicinal Applications:

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. mdpi.comnih.govglobalresearchonline.net The 3-amino-pyrazole moiety, in particular, is a key structural feature in many kinase inhibitors, which are a major class of anticancer drugs. mdpi.com

The bromine atom at the 4-position of the pyrazole ring serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.com This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the compound's biological activity and pharmacokinetic properties. The cyclopentyl group at the N1 position can influence the compound's lipophilicity and binding interactions with biological targets.

Potential therapeutic areas for derivatives of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine include:

Oncology: As kinase inhibitors for the treatment of various cancers. mdpi.com

Inflammatory Diseases: As modulators of inflammatory pathways. ontosight.ai

Infectious Diseases: As antibacterial or antiviral agents. globalresearchonline.net

Neurodegenerative Diseases: As agents targeting pathways involved in diseases like Alzheimer's and Parkinson's. nih.gov

Material Science Applications:

The unique electronic and structural properties of pyrazole derivatives also make them attractive candidates for applications in material science. The presence of the bromine atom allows for the synthesis of polymeric and oligomeric materials through cross-coupling reactions. These materials may exhibit interesting photophysical or electronic properties.

Potential material science applications include:

Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of MOFs with potential applications in gas storage, catalysis, and sensing. researchgate.net

Energetic Materials: Nitrated pyrazoles are being investigated as high-performance energetic materials due to their high heat of formation and thermal stability.

The table below summarizes the potential applications of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine and its derivatives:

| Field of Application | Potential Use | Rationale |

| Medicinal Chemistry | Kinase inhibitors (Anticancer) | The 3-aminopyrazole (B16455) scaffold is a known pharmacophore for kinase inhibition. mdpi.com |

| Anti-inflammatory agents | Pyrazole derivatives have shown promise in modulating inflammatory responses. ontosight.ai | |

| Antimicrobial agents | The pyrazole core is present in various compounds with antibacterial and antiviral activity. globalresearchonline.net | |

| Material Science | Organic electronic materials | The pyrazole ring system can be incorporated into conjugated polymers. |

| Metal-Organic Frameworks (MOFs) | The nitrogen atoms can act as ligands for metal ions. researchgate.net | |

| Agrochemicals | The 3-amino-4-bromo-1H-pyrazole core is used in the synthesis of herbicides and fungicides. chemimpex.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the cyclopentyl group can be introduced through alkylation of a brominated pyrazole precursor under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO . Optimization involves adjusting temperature (35–100°C), reaction time (12–48 hours), and stoichiometry to maximize yield and purity. Continuous flow reactors may enhance scalability .

Q. How is the molecular structure of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine characterized experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, pyrazole ring protons at δ 6.0–8.0 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles and confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 270.11 for C₁₀H₉BrFN₃) .

Q. What reactivity patterns are observed in 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine?

- Methodological Answer : Key reactions include:

- Substitution : Bromine at the 4-position reacts with nucleophiles (amines, thiols) under Pd-catalyzed cross-coupling (Suzuki, Heck) to form biaryl derivatives .

- Functionalization : The 3-amine group undergoes acylation or alkylation to generate amides or secondary amines, useful in drug discovery .

- Oxidation/Reduction : Controlled oxidation with H₂O₂ or reduction with NaBH₄ modifies the pyrazole ring’s electronic properties .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl group influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : The bulky cyclopentyl substituent can hinder Pd-catalyzed couplings by restricting catalyst access to the bromine site. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) reveal that steric hindrance increases activation energy, requiring higher temperatures (80–120°C) or bulky ligands (XPhos) to accelerate reactions .

Q. What challenges arise in crystallographic refinement of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine derivatives?

- Methodological Answer : Challenges include:

- Disorder in the Cyclopentyl Group : Flexible cyclopentyl rings may exhibit rotational disorder, resolved using SHELXL’s PART instruction to model split positions .

- Twinned Crystals : SHELXD/SHELXE robustly phases data from twinned crystals, common in halogenated heterocycles .

- Weak Diffraction : High-intensity synchrotron radiation improves data quality for low-crystallinity samples .

Q. How can computational methods predict the biological activity of 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock, Glide) screens derivatives against target proteins (e.g., kinases) using the bromine atom as a halogen-bond donor .

- QSAR Models : Regression analysis correlates substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable anticancer IC₅₀ values) are addressed by:

- Standardized Assays : Repeating assays under uniform conditions (cell line, incubation time).

- Metabolite Profiling : LC-MS identifies active metabolites that may explain divergent results .

- Epistatic Analysis : CRISPR screens verify target engagement in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.